Acetamidoazanium

Description

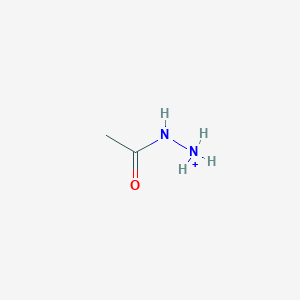

Acetamidoazanium (systematic name pending IUPAC validation) is a hypothetical or understudied compound characterized by an acetamide group (-NHCOCH₃) linked to an azanium (NH₄⁺) moiety.

Properties

CAS No. |

116819-13-7 |

|---|---|

Molecular Formula |

C2H7N2O+ |

Molecular Weight |

75.09 g/mol |

IUPAC Name |

acetamidoazanium |

InChI |

InChI=1S/C2H6N2O/c1-2(5)4-3/h3H2,1H3,(H,4,5)/p+1 |

InChI Key |

OFLXLNCGODUUOT-UHFFFAOYSA-O |

SMILES |

CC(=O)N[NH3+] |

Canonical SMILES |

CC(=O)N[NH3+] |

Synonyms |

Acetic acid, hydrazide, conjugate monoacid (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key properties of Acetamidoazanium and its structurally related compounds, based on available data and inferred similarities:

Structural and Functional Differences

- Acetazolamide : The presence of a sulfonamide (-SO₂NH₂) and thiadiazole ring enhances its bioactivity as a carbonic anhydrase inhibitor, enabling clinical use in reducing intraocular pressure . In contrast, Acetamidoazanium’s azanium group may prioritize ionic interactions over enzymatic inhibition.

- Acetamidoazanium’s lack of aromaticity suggests divergent mechanisms, possibly favoring solubility in polar media .

- 2-Aminobenzamide: Its simpler benzamide structure lacks the charged azanium group, limiting ionic solubility but improving compatibility with organic synthesis .

Pharmacokinetic and Thermodynamic Properties

- Acetazolamide : High membrane permeability due to sulfonamide hydrophobicity, but moderate aqueous solubility limits rapid absorption. Metabolism occurs via hepatic sulfonation .

- Acetamidoazanium : Hypothetically, its ionic nature may enhance water solubility but reduce blood-brain barrier penetration compared to neutral analogs like 2-acetamidobenzimidazole.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.